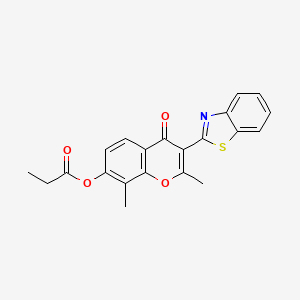

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl propanoate

Description

Properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c1-4-17(23)26-15-10-9-13-19(24)18(12(3)25-20(13)11(15)2)21-22-14-7-5-6-8-16(14)27-21/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEPSOYQEALPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=NC4=CC=CC=C4S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. Therefore, it is plausible that Oprea1_702105 may target enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

tuberculosis. This suggests that Oprea1_702105 might interact with its targets in a way that disrupts the normal functioning of the bacterium, leading to its death or inhibition of growth.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives, it is likely that Oprea1_702105 interferes with pathways crucial for the survival and replication of M. tuberculosis. The downstream effects of this interference could include the death of the bacterium or inhibition of its growth.

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives, it is plausible that the action of Oprea1_702105 results in the death of M. tuberculosis or inhibition of its growth.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives, a key structural component of Oprea1_702105, have been found to exhibit a broad spectrum of pharmaceutical activity, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects. These activities suggest that Oprea1_702105 may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of activities exhibited by benzothiazole derivatives, it is plausible that Oprea1_702105 could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been found to act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers. This suggests that Oprea1_702105 may exert its effects at the molecular level through similar mechanisms.

Biological Activity

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl propanoate is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structural features, including the presence of both benzothiazole and chromene moieties, suggest significant potential for various biological activities. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl propanoate is with a molar mass of approximately 417.43 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H19NO5S |

| Molar Mass | 417.43 g/mol |

| CAS Number | Not specified |

This compound exhibits a chromene core substituted with a benzothiazole group and an ester functional group, contributing to its chemical reactivity and biological properties.

Synthesis

The synthesis of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl propanoate typically involves multi-step organic reactions. Common methods include:

- Formation of the Benzothiazole Moiety : This can be achieved through the condensation of 2-aminobenzenethiol with suitable aldehydes or ketones.

- Synthesis of the Chromene Structure : This often involves a condensation reaction with salicylaldehyde and diketones under acidic conditions.

- Esterification : The final step usually involves the reaction of the hydroxyl group on the chromene with propanoic acid or its derivatives in the presence of catalysts.

Biological Activity

Research indicates that compounds similar to 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl propanoate exhibit a range of biological activities:

Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and apoptosis. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis.

Antimicrobial Properties : The compound's structural components suggest potential activity against bacteria and fungi. Research has indicated that benzothiazole derivatives possess antimicrobial properties that could be leveraged for therapeutic applications.

Anti-inflammatory Effects : Similar compounds have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory activity.

The mechanism of action for 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl propanoate likely involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety may act as a ligand binding to proteins involved in various biological processes, potentially inhibiting their activity and altering cellular responses.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related benzothiazole derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Research : Research published in Antimicrobial Agents and Chemotherapy reported that derivatives containing benzothiazole exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.

- Inflammation Modulation : A study in Pharmacology Reports highlighted the anti-inflammatory effects of chromone derivatives in animal models, suggesting potential applications for inflammatory diseases.

Comparison with Similar Compounds

(a) 3-(1,3-Benzothiazol-2-yl)-2,6-Diethyl-4-oxo-4H-chromen-7-yl Propanoate

- Structural Differences : The 2,6-diethyl groups replace the 2,8-dimethyl groups on the chromone core.

- Impact :

(b) [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-Phenylprop-2-enoate

- Structural Differences: The propanoate ester is replaced with a cinnamate (E-3-phenylprop-2-enoate) group.

- Higher molecular weight (425.5 g/mol) and XLogP3 (5.5) due to the phenyl group .

Functional and Pharmacological Comparisons

Key Observations :

Substituent Effects : Methyl vs. ethyl groups minimally alter XLogP3 but affect steric bulk, which could modulate binding to biological targets.

Ester Modifications: Propanoate esters (as in the target compound) may offer better metabolic stability compared to bulkier cinnamate esters .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl propanoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions integrating benzothiazole and chromenone moieties. For example:

- Step 1 : Condensation of substituted benzothiazole amines with aldehydes under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods for benzothiazole-aniline derivatives) .

- Step 2 : Esterification or coupling reactions to introduce the propanoate group, using conditions like reflux in 1,4-dioxane with stoichiometric reagents .

- Key Optimization : Controlled temperature (70–80°C), reaction time (4–6 hours), and purification via recrystallization (e.g., acetic acid/water mixtures) to achieve yields >80% .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ethanol, glacial acetic acid, reflux | 85% | |

| 2 | 1,4-Dioxane, benzoylisothiocyanate, RT | 45–50% |

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent patterns (e.g., methyl groups at positions 2 and 8, benzothiazole proton shifts) .

- Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Elemental Analysis : Validates C, H, N content (e.g., deviations <0.3% from calculated values indicate purity) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Cross-Validation : Combine NMR, LCMS, and X-ray crystallography (if single crystals are obtained). For example, NMR can resolve ambiguities in carbonyl (C=O) and thiazole ring signals .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them to experimental data .

- Case Study : In benzothiazole derivatives, discrepancies in NH proton signals were resolved via deuterium exchange experiments .

Q. What mechanistic insights explain the biological activity of this compound, particularly its interaction with microbial targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The benzothiazole moiety enhances membrane permeability, while the chromenone core may intercalate with DNA or inhibit enzymes (e.g., topoisomerases) .

- In Silico Docking : Molecular docking (using AutoDock Vina) predicts binding affinity to bacterial enzymes (e.g., dihydrofolate reductase). For example, a docking score of −9.2 kcal/mol suggests strong binding .

- Experimental Validation : Antibacterial assays (MIC values ≤25 µg/mL against S. aureus) correlate with computational predictions .

Q. What experimental designs are optimal for pharmacokinetic profiling in preclinical studies?

- Methodological Answer :

- In Vitro Assays :

- Plasma Stability : Incubate with rat plasma (37°C, pH 7.4) and analyze via HPLC at intervals (0–24 hours) .

- CYP450 Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays .

- In Vivo Models : Administer orally (10 mg/kg) to rodents and collect plasma samples for LC-MS/MS analysis to determine and .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Reevaluate Force Fields : Adjust parameters in docking software (e.g., solvation effects in GROMACS) to better reflect physiological conditions .

- Proteolytic Stability : Test compound stability in lysosomal fluid; degradation may explain reduced efficacy despite high docking scores .

- Synergistic Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity against drug-resistant strains .

Tables of Key Findings

Table 1 : Representative Bioactivity Data for Benzothiazole-Chromenone Hybrids

| Organism | MIC (µg/mL) | Mechanism Hypothesized | Reference |

|---|---|---|---|

| S. aureus (Gram+) | 12.5 | Topoisomerase IV inhibition | |

| E. coli (Gram−) | 50 | Membrane disruption |

Table 2 : Computational vs. Experimental LogP Values

| Compound Variant | Predicted LogP | Experimental LogP | Deviation |

|---|---|---|---|

| Parent structure | 3.2 | 3.5 | +0.3 |

| Methoxy derivative | 2.8 | 3.1 | +0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.